

An In-depth Technical Guide to (2-Phenylquinolin-7-yl)methanol

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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Phenylquinolin-7-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties. Furthermore, it outlines a plausible synthetic route and discusses its relevance as a scaffold in the development of kinase inhibitors, particularly those targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Chemical Identity and Properties

(2-Phenylquinolin-7-yl)methanol is a substituted quinoline derivative. Its chemical structure and key identifiers are summarized below.

Property	Value
IUPAC Name	(2-phenylquinolin-7-yl)methanol
CAS Number	361457-37-6
PubChem CID	15939837
Molecular Formula	C ₁₆ H ₁₃ NO
Molecular Weight	235.28 g/mol
Canonical SMILES	C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CO
InChI Key	ZKFWJDXPMSASAF-UHFFFAOYSA-N

Synonyms:

- 2-Phenyl-7-(hydroxymethyl)quinoline
- (2-phenyl-7-quinolyl)methanol

Synthesis Protocol

A potential synthetic pathway for **(2-Phenylquinolin-7-yl)methanol** involves a two-step process starting from 2-phenylquinoline. The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 7-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This reaction introduces a formyl group onto the quinoline ring system.

Materials:

- 2-Phenylquinoline
- Anhydrous N,N-Dimethylformamide (DMF)

- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl_3) (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- **Reaction with 2-Phenylquinoline:** Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up and Extraction:** Upon completion, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated NaHCO_3 solution to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 . Filter and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-Phenylquinoline-7-carbaldehyde.[1]

Step 2: Reduction of 2-Phenylquinoline-7-carbaldehyde to (2-Phenylquinolin-7-yl)methanol

The aldehyde synthesized in the previous step is reduced to the primary alcohol.

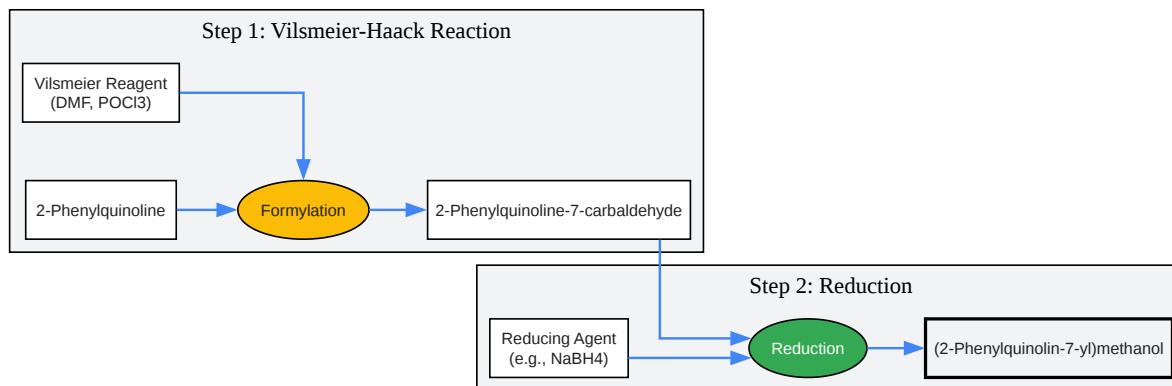
Materials:

- 2-Phenylquinoline-7-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Dichloromethane (DCM)
- Water
- Saturated brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent such as methanol or a mixture of DCM and methanol.
- Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH_4) portion-wise.
- Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
- Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with DCM.

- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate to yield the crude product.
- Purification: If necessary, purify the crude **(2-Phenylquinolin-7-yl)methanol** by recrystallization or silica gel chromatography.



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Caption: Synthetic workflow for **(2-Phenylquinolin-7-yl)methanol**.

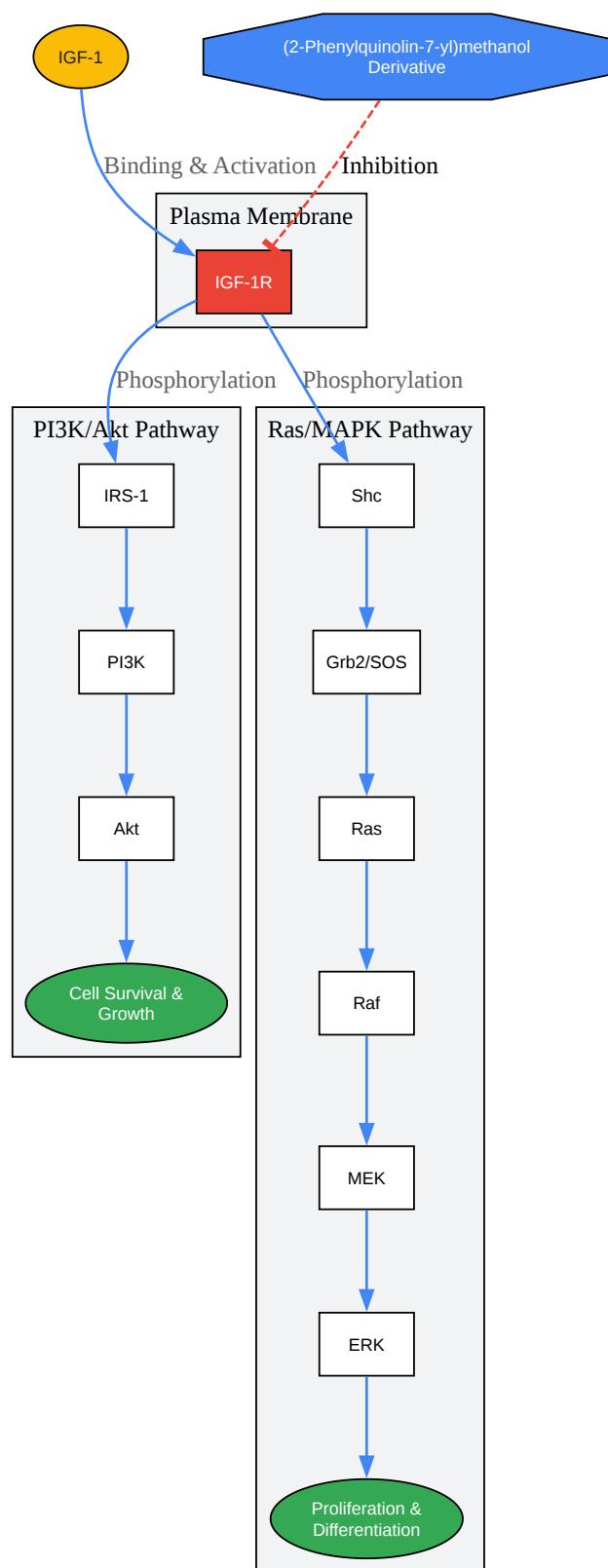
Biological Relevance and Application in Drug Discovery

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, compounds derived from **(2-Phenylquinolin-7-yl)methanol** have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in the

development and progression of various cancers. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate gene expression and cellular processes related to growth and survival.



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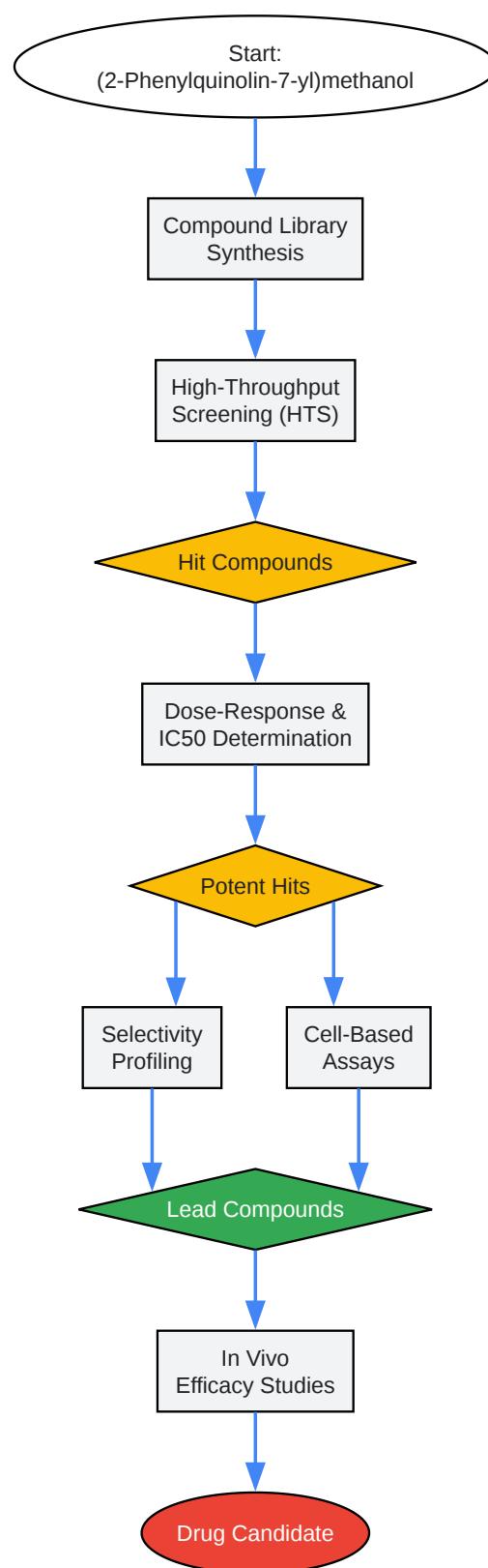
Caption: Simplified IGF-1R signaling pathway and the point of inhibition.

Kinase Inhibitor Screening Workflow

(2-Phenylquinolin-7-yl)methanol serves as a key intermediate in the synthesis of a library of compounds for screening as kinase inhibitors. A general workflow for identifying and characterizing such inhibitors is outlined below.

Experimental Workflow:

- Compound Synthesis: Synthesize a library of derivatives based on the **(2-Phenylquinolin-7-yl)methanol** scaffold.
- Primary Screening: Perform high-throughput screening (HTS) of the compound library against the target kinase (e.g., IGF-1R) using in vitro biochemical assays to identify initial "hits."
- Dose-Response and IC₅₀ Determination: Conduct dose-response studies for the hit compounds to determine their half-maximal inhibitory concentration (IC₅₀), a measure of their potency.
- Selectivity Profiling: Screen the most potent hits against a panel of other kinases to assess their selectivity and identify potential off-target effects.
- Cell-Based Assays: Evaluate the activity of the lead compounds in cell-based assays to confirm their ability to inhibit the target kinase within a cellular context and to assess their effects on downstream signaling pathways.
- In Vivo Efficacy Studies: Test the most promising compounds in animal models of relevant diseases (e.g., cancer xenograft models) to evaluate their in vivo efficacy and pharmacokinetic properties.



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Caption: General workflow for kinase inhibitor screening.

This technical guide provides foundational information for researchers interested in **(2-Phenylquinolin-7-yl)methanol** and its applications in drug discovery. The provided synthetic route and biological context serve as a starting point for further investigation and development of novel therapeutics.

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References

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